The compound "2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid" represents a class of molecules with potential pharmacological properties. Research into similar compounds has shown a variety of applications, particularly in the field of medicinal chemistry, where they are investigated for their therapeutic potential. For instance, compounds with a piperazine backbone have been studied for their ability to reverse multidrug resistance (MDR) in cancer therapy3, while others have been explored for their anti-inflammatory, analgesic, and antipyretic properties2. Additionally, derivatives of phenylpropanoic acid have been examined as inhibitors of metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics in bacteria1.
The mechanism of action for these compounds varies depending on their structure and target. For example, the 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-oxopiperidines have been identified as potent revertants of P-glycoprotein associated MDR, with the N-aroyl group attachment and specific substituents on the benzylidene aryl rings being crucial for their activity3. In the context of antibiotic resistance, 2-(2-mercaptoacetamido)-3-phenylpropanoic acid has been reported as a model inhibitor for metallo-β-lactamase, an enzyme that bacteria produce to become resistant to β-lactam antibiotics1. The synthesis of a carbon-14 labeled version of this compound is significant for in vivo pharmacological studies to understand its mechanism of action within the body's internal environment1.
The applications of these compounds span across various fields of medicine and pharmacology. The 4-(3-oxo-1,2-benzisothiazolin-2-yl)alkanoic acids and their derivatives have demonstrated notable anti-inflammatory, analgesic, and antipyretic activities, with some showing comparable or higher potency than ibuprofen2. These findings suggest potential uses in the treatment of pain, fever, and inflammation. The study of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-oxopiperidines has revealed their ability to reverse MDR in cancer cells, indicating their potential application in overcoming chemotherapy resistance3. Furthermore, the development of metallo-β-lactamase inhibitors like 2-(2-mercaptoacetamido)-3-phenylpropanoic acid could be significant in the fight against antibiotic-resistant bacterial infections, providing a new avenue for coadministration with β-lactam antibiotics1.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6